molecular formula C11H10BrNO B175217 5-Bromo-8-methoxy-2-methylquinoline CAS No. 103862-55-1

5-Bromo-8-methoxy-2-methylquinoline

Cat. No. B175217
CAS RN: 103862-55-1
M. Wt: 252.11 g/mol
InChI Key: MCBRCJBMVOOJFX-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxy-2-methylquinoline is an organic chemical compound . It has a molecular weight of 252.11 and its molecular formula is C11H10BrNO . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound involves the use of 8-Methoxy-2-methylquinoline as a starting material . Bromine is added dropwise to a solution of 8-Methoxy-2-methylquinoline in methanol under ice cooling, followed by stirring at room temperature for 1.5 hours . The reaction mixture is then treated with a saturated aqueous sodium thiosulfate solution and a saturated aqueous sodium hydrogen carbonate solution, followed by evaporation of methanol under reduced pressure . The desired product is obtained as a yellow powder after solvent evaporation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrNO/c1-7-3-4-8-9 (12)5-6-10 (14-2)11 (8)13-7/h3-6H,1-2H3 . The InChI key is MCBRCJBMVOOJFX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Improvement : 5-Bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, was synthesized more efficiently by reducing the isolation processes from four to two, improving the yield by 18% while maintaining purity (Nishimura & Saitoh, 2016).
  • Characterization of Isomerization : An investigation into the isomerization of 5-bromo-6-methoxy-8-acetamidoquinoline during hydrolysis led to an understanding of bromine substitution effects on 13C-NMR chemical shift patterns (McChesney, Sarangan, & Hufford, 1984).

Biological and Medicinal Applications

  • Inhibition of Steroid Reductases : 6-Bromo-2-methoxyquinoline derivatives were found to inhibit steroid 5alpha reductases, with activity and selectivity dependent on the heterocycle features and the N,N-dialkylamide substituent size (Baston, Palusczak, & Hartmann, 2000).
  • Anti-Tumor Properties : The 8-methoxy-2-methylquinoline moiety was found to be crucial for the antitumor activity of certain derivatives against hepatocellular carcinoma (HCC), with a representative compound showing potential as a Nur77 exporter and autophagic death inducer in liver cancer cells (Li et al., 2021).

Synthesis of Derivatives

  • Antimicrobial Activities : A series of derivatives of 5-bromo-8-methoxy-2-methylquinoline demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
  • Regiochemistry in Synthesis : Studies on the regioselective synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from bromo-2-methylquinoline-5,8-diones provided insight into nucleophilic substitution reactions (Choi & Chi, 2004).

Spectroscopy and Computational Studies

  • Characterization and Computational Analysis : Spectroscopic and computational studies of hydroxyhaloquinolines and their derivatives, including 8-methoxy-2-methylquinoline, provided valuable data on molecular structures and electronic properties (Małecki et al., 2010).

Metal Complexes and Biological Evaluation

  • Metal Complex Synthesis and Bioactivity : The synthesis and characterization of metal complexes of a Schiff base derivative of this compound revealed their octahedral and tetrahedral geometries, along with antibacterial, antifungal, and antioxidant activities (Siddappa & Mayana, 2014).

Safety and Hazards

The compound is classified under GHS07 and its hazard statements include H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

5-bromo-8-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBRCJBMVOOJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405811
Record name 5-bromo-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103862-55-1
Record name 5-bromo-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared using the same procedure described in Example 78 from 8-methoxy-2-methyl-quinoline [CAS 3033-80-5] (1.21 g, 6.96 mmol) and bromine (1.35 g, 8.42 mmol) to afford titled compound as a yellow solid (1.52 g, 86%). 1H NMR (DMSO-d6) 8.30 (d. J=8.4, 1H), 7.76 (d. J=8.4, 1H), 7.57 (d. J=8.4, 1H), 7.10 (d. J=8.4, 1H), 3.93 (s, 3H), 2.66 (s, 3H). LC/MS (Method B) 2.07 min, [M+1]+ 252/254.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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